5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid
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Overview
Description
“5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid” is a chemical compound with the molecular formula C14H22N2O6 . It has a molecular weight of 314.34 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O6/c1-2-8-22-13(20)9-10-14(21)15-6-7-16(10)11(17)4-3-5-12(18)19/h10H,2-9H2,1H3,(H,15,21)(H,18,19) . This code provides a specific representation of the molecular structure of the compound.Scientific Research Applications
Synthesis and Pharmacological Applications
Antibacterial Agents : The synthesis of various quinolone antibacterial agents, including those with piperazine substitutions, demonstrates the use of similar structures in creating potent antibacterial compounds. Such compounds show improved potency and lack adverse drug interactions, making them promising therapeutic agents (Miyamoto et al., 1990).
Coordination Polymer Compounds : Research on coordination polymers incorporating drug ligands like Enoxacin (a quinolone antibiotic) indicates the potential for developing materials with specific photoluminescence properties. These properties are significant in material science for applications like sensing and imaging (Yu et al., 2006).
Cholecystokinin Antagonists : Compounds derived from 5-oxo-pentanoic acid, such as lorglumide, are used to study the functions of cholecystokinin (CCK), a digestive hormone. These compounds have potential diagnostic or therapeutic uses in conditions involving CCK (Makovec et al., 1987).
Antioxidant and Cytotoxic Agents : Research on compounds like 9-O-3-(1-piperazinyl/morpholinyl/piperidinyl)pentyl-berberines has shown potential antioxidant and cytotoxic properties, indicating possible applications in cancer therapy (Mistry et al., 2016).
Spectroscopic and Structural Studies
Spectroscopic Properties in Aqueous-Organic Solvents : The spectroscopic properties of various quinolone antibiotics, including those with piperazinyl groups, are studied in aqueous-organic solvent mixtures. This research is crucial for understanding how these compounds behave in environments similar to biological systems (Park et al., 2004).
Eosinophil Chemoattractant and Receptor Activation : Studies on compounds like 5-oxo-ETE reveal their role as potent eosinophil chemoattractants, which are important in conditions like asthma. This research contributes to our understanding of inflammatory responses and potential treatments (Powell & Rokach, 2013).
Mechanism of Action
Mode of Action
Without specific target information, the mode of action for this compound remains unclear. It’s possible that the compound interacts with its targets through covalent or non-covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Given the lack of target information, it’s challenging to predict which pathways might be impacted .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Properties
IUPAC Name |
5-oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)piperazin-1-yl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O6/c1-2-8-22-13(20)9-10-14(21)15-6-7-16(10)11(17)4-3-5-12(18)19/h10H,2-9H2,1H3,(H,15,21)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJQKBWHZBPLPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC1C(=O)NCCN1C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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